ジメチルアリルピロリン酸 (トリアンモニウム塩)

概要

説明

科学的研究の応用

DMAPP (ammonium salt) has a wide range of applications in scientific research:

作用機序

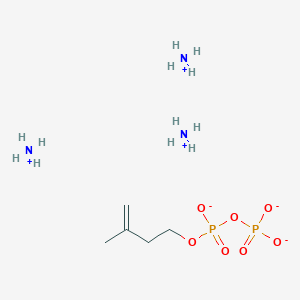

DMAPP (アンモニウム塩) は、イソプレノイド前駆体としての役割を通じてその効果を発揮します。 これは、メバロン酸経路とMEP (2-C-メチル-D-エリスリトール 4-リン酸) 経路の両方に参加しており、どちらもイソプレノイドの生合成に不可欠です . イソペンチルピロリン酸イソメラーゼ酵素は、DMAPP とイソペンチルピロリン酸の間の異性化を触媒し、さまざまなイソプレノイド化合物の生成を促進します .

6. 類似の化合物との比較

DMAPP (アンモニウム塩) は、イソプレノイド前駆体としての役割と、メバロン酸経路とMEP 経路の両方に含まれることから、ユニークです . 類似の化合物には以下が含まれます。

イソペンチルピロリン酸 (IPP): イソプレノイド生合成にも参加するDMAPPの異性体です.

ゲラニルピロリン酸 (GPP): DMAPP とイソペンチルピロリン酸の縮合によって形成されます.

ファルネシルピロリン酸 (FPP): イソプレノイド生合成経路における下流産物です.

DMAPP (アンモニウム塩) は、その汎用性と、生物学的に重要なさまざまな分子の生合成における不可欠な役割により、際立っています .

生化学分析

Biochemical Properties

Dimethylallyl Pyrophosphate (triammonium salt) plays a significant role in biochemical reactions. It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . The enzyme isopentenyl pyrophosphate isomerase catalyzes isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .

Cellular Effects

The effects of Dimethylallyl Pyrophosphate (triammonium salt) on cells and cellular processes are primarily related to its role as an isoprenoid precursor. It influences cell function by participating in the synthesis of isoprenoids, which are involved in various cellular processes, including membrane structure, protein modification, and signaling .

Molecular Mechanism

At the molecular level, Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its involvement in the biosynthesis of isoprenoids. It serves as a substrate for the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .

Metabolic Pathways

Dimethylallyl Pyrophosphate (triammonium salt) is involved in the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It interacts with the enzyme isopentenyl pyrophosphate isomerase in these pathways .

準備方法

化学反応の分析

反応の種類: DMAPP (アンモニウム塩) は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主な製品:

ゲラニルピロリン酸: DMAPP とイソペンチルピロリン酸の縮合によって形成されます.

ファルネシルピロリン酸: ゲラニルピロリン酸ともう1分子のイソペンチルピロリン酸とのさらなる反応によって形成されます.

4. 科学研究アプリケーション

DMAPP (アンモニウム塩) は、科学研究において幅広い用途があります。

類似化合物との比較

DMAPP (ammonium salt) is unique due to its role as an isoprenoid precursor and its involvement in both the mevalonate and MEP pathways . Similar compounds include:

Isopentenyl Pyrophosphate (IPP): An isomer of DMAPP that also participates in isoprenoid biosynthesis.

Geranyl Pyrophosphate (GPP): Formed from the condensation of DMAPP and isopentyl pyrophosphate.

Farnesyl Pyrophosphate (FPP): A downstream product in the isoprenoid biosynthesis pathway.

DMAPP (ammonium salt) stands out due to its versatility and essential role in the biosynthesis of a wide range of biologically important molecules .

生物活性

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a complex chemical compound with potential applications in various biological fields, particularly in pharmaceuticals and biotechnology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is characterized by the following molecular formula:

- Molecular Formula :

- IUPAC Name : Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

The compound contains a phosphoric acid derivative, which plays a crucial role in its biological interactions. Its structural components include three ammonium ions and a phosphoryl group, making it highly soluble in water and reactive in biological systems.

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate exhibits several biological activities that can be attributed to its phosphorous moiety and the presence of nitrogen atoms. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis of nucleotides.

- Signal Transduction Modulation : It may influence signaling pathways by acting as a phosphate donor or acceptor, thus altering the phosphorylation states of proteins involved in cellular signaling.

- Antiviral Activity : Preliminary studies suggest that this compound could exhibit antiviral properties by interfering with viral replication processes.

Case Studies

- Antiviral Research : A study conducted on the antiviral effects of triazanium compounds indicated that derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting potential therapeutic applications against viral infections .

- Enzyme Activity Assays : In vitro assays demonstrated that triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate inhibited the activity of certain kinases, which are crucial for cell cycle regulation. This inhibition was dose-dependent, indicating a potential role in cancer therapy .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced kinase activity | |

| Antiviral Activity | Decreased viral replication | |

| Signal Transduction Modulation | Altered phosphorylation states |

Research Findings

Research indicates that triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate may serve as a promising candidate for further development in therapeutic contexts. Key findings include:

- Pharmacological Potential : The compound's ability to modulate enzyme activity suggests its potential use in drug design for conditions like cancer and viral infections.

- Safety Profile : Toxicological studies are necessary to establish the safety profile of this compound before clinical applications can be considered.

特性

IUPAC Name |

triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNGGIXIOHBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861894 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-30-7 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。